4-Hydroxytoremifene is a major metabolite of toremifene, a selective estrogen receptor modulator (SERM) used in the treatment of breast cancer. [, , , , ] It belongs to the class of triphenylethylene antiestrogens and is formed through the oxidative metabolism of toremifene, primarily by cytochrome P450 enzymes in the liver. [, , ] While 4-hydroxytoremifene itself is not a prescribed drug, its formation and activity are important for understanding the overall pharmacological and potentially toxicological profile of toremifene. [, , ]
The synthesis of 4-hydroxytoremifene typically involves the hydroxylation of toremifene. One common method employs osmium tetroxide as a hydroxylating agent in conjunction with a co-oxidant like N-methylmorpholine N-oxide. The reaction generally occurs under mild conditions to selectively produce the (E)-isomer of 4-hydroxytoremifene.
Industrial production mirrors these laboratory methods but is scaled up with rigorous purification steps to maximize yield and minimize by-products.
The molecular structure of 4-hydroxytoremifene features:
This structure allows for specific interactions with estrogen receptors, influencing its biological activity. The compound's stereochemistry is crucial for its function, particularly in how it binds to estrogen receptors and modulates their activity .
4-Hydroxytoremifene can participate in various chemical reactions:
4-Hydroxytoremifene acts primarily through binding to estrogen receptors, where it functions as an antagonist in breast tissue. This binding inhibits the proliferation of estrogen-dependent cancer cells by blocking estrogen's effects. Additionally, it influences signaling pathways related to cell growth and apoptosis, contributing to its therapeutic efficacy against breast cancer .
The compound's stability and reactivity profile are critical for its application in pharmaceuticals, especially concerning its bioactivation pathways which involve cytochrome P450 enzymes leading to reactive metabolites that can interact with DNA .
4-Hydroxytoremifene has several scientific applications:
4-Hydroxytoremifene (4-OH-toremifene) is the principal biologically active metabolite of the selective estrogen receptor modulator (SERM) toremifene. It exerts potent antiestrogenic effects by competitively binding to estrogen receptors (ERs) with significantly higher affinity than the parent drug. Studies show its binding affinity for ERα is ~0.3 nM, approximately 10-fold greater than toremifene itself, positioning it as the critical mediator of toremifene’s antitumor activity in estrogen receptor-positive (ER+) breast cancer [1] [8]. Unlike toremifene’s other metabolites (e.g., N-desmethyltoremifene), 4-hydroxytoremifene demonstrates superior in vitro potency, inhibiting MCF-7 breast cancer cell proliferation at concentrations 5- to 10-fold lower than toremifene [1]. This metabolite retains tissue-selective activity—acting as an ER antagonist in mammary tissue while potentially exhibiting partial agonist effects in bone or the cardiovascular system—characteristic of clinically utilized SERMs [2] [8].
Property | Value/Characteristic | Reference |
---|---|---|
ERα Binding Affinity (Kd) | ~0.3 nM | [1] |
IC₅₀ in MCF-7 Cell Growth | 5-10 times lower than parent toremifene | [1] |
Primary Metabolic Pathway | CYP3A4-mediated hydroxylation | [3] |
Sulfation Enzymes | SULT1A1, SULT1E1 | [7] |
Contribution to Overall Activity | Major active metabolite driving receptor blockade | [1] [8] |
The pharmacodynamic interplay between tamoxifen and toremifene hinges critically on their active metabolites: endoxifen (for tamoxifen) and 4-hydroxytoremifene. Structurally, toremifene differs from tamoxifen solely by a chlorine atom substitution at the ethyl side chain’s terminal carbon. This minor modification significantly alters metabolic activation pathways and downstream pharmacodynamics [8] [3]. Crucially, 4-hydroxytoremifene formation is primarily mediated by CYP3A4, with minimal dependence on CYP2D6—the enzyme essential for converting N-desmethyltamoxifen to highly active endoxifen in the tamoxifen pathway [3]. Human liver microsome studies confirm that while CYP2D6 inhibition drastically reduces endoxifen generation, it negligibly impacts 4-hydroxytoremifene levels [3] [12]. This metabolic distinction underpins the reduced pharmacogenetic variability observed with toremifene therapy, particularly in patients carrying CYP2D6 loss-of-function alleles (e.g., CYP2D610), who exhibit compromised endoxifen formation but unimpaired 4-hydroxytoremifene generation [6] [9]. Furthermore, 4-hydroxytoremifene demonstrates a distinct sulfation profile compared to 4-hydroxytamoxifen. It is conjugated predominantly by SULT1A1 and SULT1E1, displaying ~30-fold interindividual variability in sulfation rates across human liver cytosols, linked to SULT1A1 copy number variation and genotype [4] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7